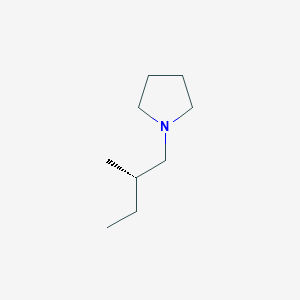
(S)-1-(2-Methylbutyl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-1-(2-Methylbutyl)pyrrolidine is an organic compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry The this compound is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Methylbutyl)pyrrolidine can be achieved through several methods. One common approach involves the reaction of (S)-2-Methylbutylamine with a suitable pyrrolidine precursor under controlled conditions. The reaction typically requires a catalyst and may involve steps such as hydrogenation or reductive amination to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the final product. Industrial production methods are designed to be cost-effective and scalable to meet the demands of various applications.
化学反应分析
Types of Reactions
(S)-1-(2-Methylbutyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The pyrrolidine ring can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogens, alkylating agents, and acylating agents are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of functionalized pyrrolidine derivatives.
科学研究应用
(S)-1-(2-Methylbutyl)pyrrolidine has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological systems.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals and other industrial products.
作用机制
The mechanism of action of (S)-1-(2-Methylbutyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
®-1-(2-Methylbutyl)pyrrolidine: The enantiomer of (S)-1-(2-Methylbutyl)pyrrolidine with a different three-dimensional arrangement.
1-(2-Methylpropyl)pyrrolidine: A similar compound with a different alkyl substituent.
1-(2-Ethylbutyl)pyrrolidine: Another related compound with a different alkyl chain length.
Uniqueness
This compound is unique due to its specific chiral configuration, which can result in different biological activities and properties compared to its enantiomer and other similar compounds. The presence of the (S)-configuration can influence its binding affinity to receptors and its overall pharmacological profile.
属性
分子式 |
C9H19N |
|---|---|
分子量 |
141.25 g/mol |
IUPAC 名称 |
1-[(2S)-2-methylbutyl]pyrrolidine |
InChI |
InChI=1S/C9H19N/c1-3-9(2)8-10-6-4-5-7-10/h9H,3-8H2,1-2H3/t9-/m0/s1 |
InChI 键 |
GBAJVBMOIARZCQ-VIFPVBQESA-N |
手性 SMILES |
CC[C@H](C)CN1CCCC1 |
规范 SMILES |
CCC(C)CN1CCCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


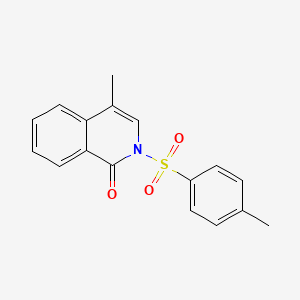
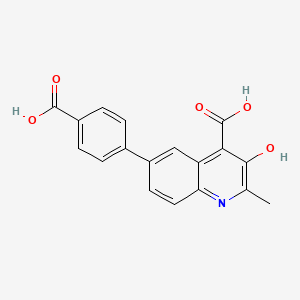
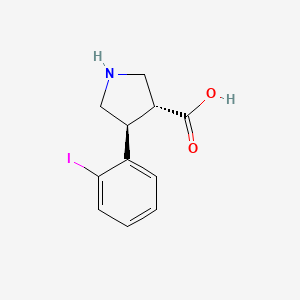
![6,6-Dimethyl-3-phenyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B12876168.png)
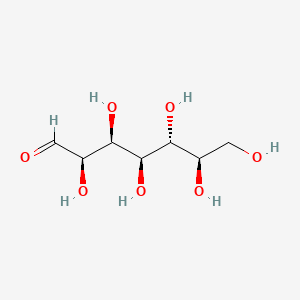

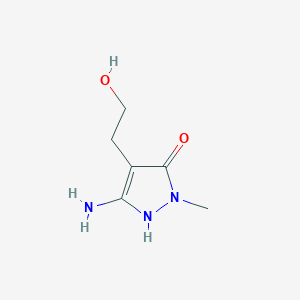
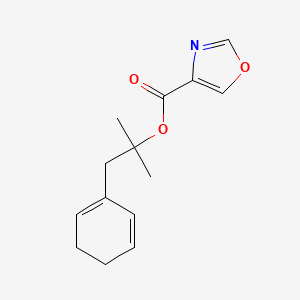
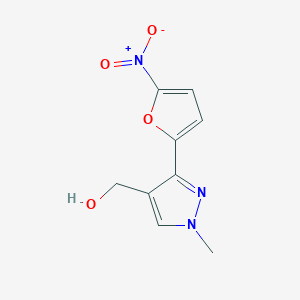
![2-Bromo-6-nitrobenzo[d]oxazole](/img/structure/B12876196.png)

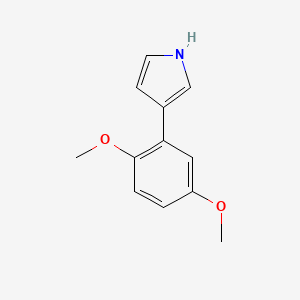
![2-(Carboxymethyl)benzo[d]oxazole-5-acetonitrile](/img/structure/B12876217.png)
![[(5-Bromo-7-chloro-2-methylquinolin-8-yl)oxy]acetonitrile](/img/structure/B12876224.png)
